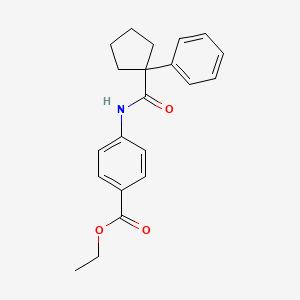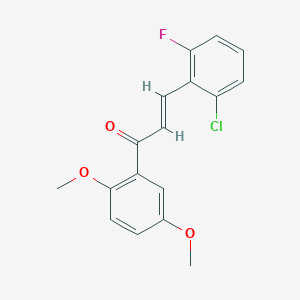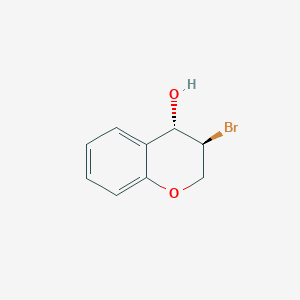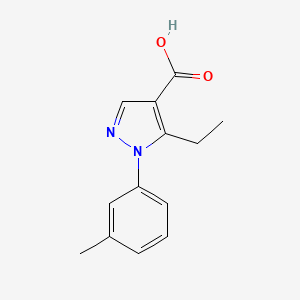![molecular formula C12H9F4NO B2823349 N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide CAS No. 2411241-42-2](/img/structure/B2823349.png)
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide, also known as DFB, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DFB is a member of the but-2-ynamide family and is known for its ability to selectively inhibit the activity of certain enzymes.
作用機序
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide works by binding to the active site of the target enzyme and inhibiting its activity. It is a reversible inhibitor, meaning that it can bind and unbind from the enzyme. This compound has been shown to be a selective inhibitor of FAAH and MAGL, with little to no effect on other enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of endocannabinoids. Endocannabinoids play a role in various physiological processes, including pain sensation, mood regulation, and appetite. By increasing the levels of endocannabinoids, this compound has been shown to have potential therapeutic effects in the treatment of pain, anxiety, and obesity.
実験室実験の利点と制限
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has several advantages for lab experiments. It is a selective inhibitor of FAAH and MAGL, which makes it useful for studying the role of endocannabinoids in various physiological processes. It is also a reversible inhibitor, which allows for the study of enzyme kinetics. However, this compound has some limitations. It is a toxic compound that requires careful handling, and its synthesis is complex and time-consuming.
将来の方向性
There are several future directions for the study of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide. One area of research is the development of this compound analogs that have improved pharmacological properties, such as increased potency or selectivity. Another area of research is the study of the role of endocannabinoids in various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the use of this compound in combination with other drugs or therapies is an area of research that holds promise for the treatment of various conditions.
合成法
The synthesis of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide is a complex process that involves several steps. The first step is the preparation of the starting material, 2,5-difluorobenzyl bromide, which is obtained by reacting 2,5-difluoroaniline with sodium bromide and sulfuric acid. The second step involves the reaction of 2,5-difluorobenzyl bromide with 2,2-difluoroethylamine to form N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine. The final step is the reaction of N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]amine with but-2-ynoic acid to form this compound.
科学的研究の応用
N-[1-(2,5-Difluorophenyl)-2,2-difluoroethyl]but-2-ynamide has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes are involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting the activity of these enzymes, this compound can increase the levels of endocannabinoids, which can have therapeutic effects.
特性
IUPAC Name |
N-[1-(2,5-difluorophenyl)-2,2-difluoroethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F4NO/c1-2-3-10(18)17-11(12(15)16)8-6-7(13)4-5-9(8)14/h4-6,11-12H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDOPYGUYFVTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1=C(C=CC(=C1)F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4,5-dimethyl-3-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]thiophen-2-yl]benzamide](/img/structure/B2823266.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2823268.png)
![4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one](/img/structure/B2823274.png)

![N-[2-(Diethylamino)-4-oxo-1,3-benzothiazin-6-yl]-2-ethylsulfanylacetamide](/img/structure/B2823276.png)
![3,4-Dihydro-benzo[1,4]oxazin-2-one](/img/structure/B2823277.png)

![N~1~-(2-chloro-4-fluorophenyl)-2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2823279.png)

![4-[[2-(3,4-Dihydro-1H-isochromen-5-yloxymethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2823284.png)

![Tert-butyl (1S,2S,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2823289.png)
![(E)-2-phenyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]ethenesulfonamide](/img/structure/B2823290.png)